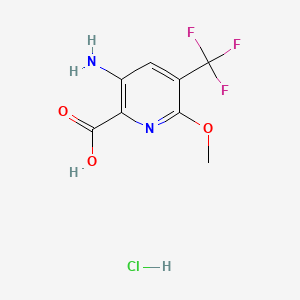
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This particular compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 5-position, along with a hydrochloride salt form. These structural features make it a unique and versatile compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 2-Pyridinecarboxylic acid.
Functional Group Introduction:
Amino Group Introduction: The amino group at the 3-position can be introduced through nitration followed by reduction.
Methoxy Group Introduction: The methoxy group at the 6-position can be introduced using methoxylation reagents.
Final Conversion: The final step involves the conversion of the free acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amines.
Aplicaciones Científicas De Investigación
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
6-(Trifluoromethyl)picolinic Acid: Similar structure but lacks the amino and methoxy groups.
3-Methoxy-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the amino and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H8ClF3N2O3 |
|---|---|
Peso molecular |
272.61 g/mol |
Nombre IUPAC |
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O3.ClH/c1-16-6-3(8(9,10)11)2-4(12)5(13-6)7(14)15;/h2H,12H2,1H3,(H,14,15);1H |
Clave InChI |
HUPNCDHQEWXJBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1C(F)(F)F)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
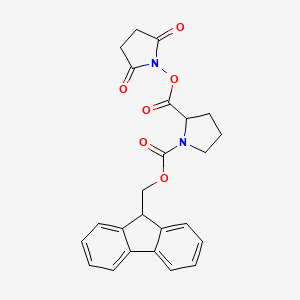
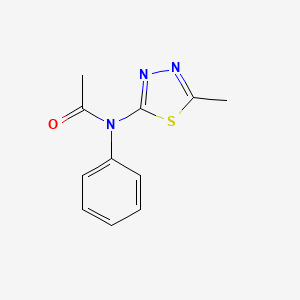
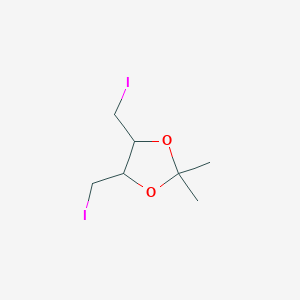
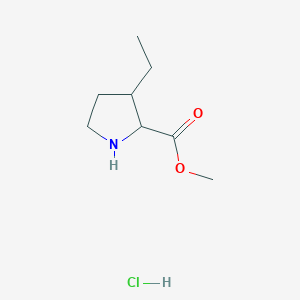


![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
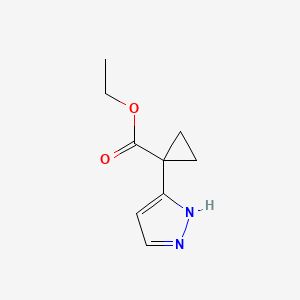
![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)

![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
